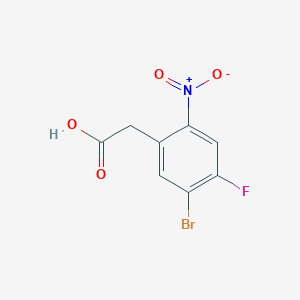
5-Bromo-4-fluoro-2-nitrophenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-fluoro-2-nitrophenylacetic acid is a chemical compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
准备方法
The synthesis of 5-Bromo-4-fluoro-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of phenylacetic acid derivatives, followed by nitration under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
5-Bromo-4-fluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-Bromo-4-fluoro-2-aminophenylacetic acid.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Bromo-4-fluoro-2-nitrophenylacetic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-4-fluoro-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target proteins and enzymes .
相似化合物的比较
5-Bromo-4-fluoro-2-nitrophenylacetic acid can be compared with similar compounds such as:
- 4-Bromo-2-fluoro-5-nitrophenylacetic acid
- 5-Bromo-2-fluoro-4-nitrophenylacetic acid
- 2-Bromo-4-fluoro-5-nitrophenylacetic acid
These compounds share similar structural features but differ in the positions of the bromine, fluorine, and nitro groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
生物活性
5-Bromo-4-fluoro-2-nitrophenylacetic acid (BFNPA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of BFNPA, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
BFNPA is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, along with an acetic acid moiety. Its molecular formula is C8H5BrFNO4, with a molecular weight of approximately 278.03 g/mol. The structural formula can be represented as follows:
The biological activity of BFNPA is primarily attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups such as bromine and fluorine enhances its reactivity and binding affinity to molecular targets, which may include enzymes and receptors involved in cancer pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : BFNPA may inhibit specific enzymes associated with cancer cell proliferation.
- Modulation of Receptor Activity : The compound may alter the activity of receptors involved in signaling pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
Research indicates that the introduction of electron-withdrawing groups, like the nitro group in BFNPA, plays a significant role in enhancing biological potency. A study exploring similar compounds revealed that substituents on the aryl ring can significantly affect the efficacy against various biological targets .
| Compound | EC50 (μM) | Biological Target |
|---|---|---|
| BFNPA | TBD | TBD |
| SLU-2633 | 0.17 | Cryptosporidium |
| SLU-10482 | 0.07 | Cryptosporidium |
Case Studies
- Anticancer Activity : In a study investigating compounds with similar structures, BFNPA was evaluated for its potential anticancer properties. Preliminary results suggested that compounds with similar electron-withdrawing substituents exhibited enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Another research avenue explored the antimicrobial efficacy of BFNPA against several bacterial strains. The compound showed promising results in inhibiting growth, indicating its potential as an antimicrobial agent.
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of BFNPA. Studies have indicated favorable absorption and distribution characteristics, which are essential for effective drug development.
属性
IUPAC Name |
2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFTGPECNOWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














